

## DS-1040 Tosylate: A Technical Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**DS-1040 tosylate** is an investigational, orally bioavailable small molecule that acts as a potent and highly selective inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). By targeting TAFIa, DS-1040 enhances endogenous fibrinolysis, the body's natural mechanism for dissolving blood clots. This document provides a comprehensive technical overview of the core mechanism of action of DS-1040, detailing the underlying signaling pathways, summarizing key preclinical and clinical data, and outlining the methodologies of pivotal experiments.

# Core Mechanism of Action: Enhancing Fibrinolysis through TAFIa Inhibition

The primary pharmacological action of DS-1040 is the direct inhibition of the enzymatic activity of TAFIa.[1][2] TAFI, a proenzyme, is activated by the thrombin-thrombomodulin complex to its active form, TAFIa.[2] TAFIa then attenuates fibrinolysis by cleaving C-terminal lysine and arginine residues from partially degraded fibrin.[2] These residues are crucial for the binding of plasminogen and tissue plasminogen activator (t-PA), which work in concert to generate plasmin, the key enzyme responsible for fibrin degradation. By removing these binding sites, TAFIa effectively puts the brakes on clot dissolution.



DS-1040 intervenes in this process by binding to and inhibiting TAFIa, thereby preserving the lysine and arginine residues on the fibrin surface. This action promotes the recruitment and activation of plasminogen, leading to enhanced fibrinolysis and more efficient clot resolution.[1] [2]

### **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the fibrinolytic pathway and the mechanism of DS-1040, as well as a typical experimental workflow for evaluating its in vivo efficacy.





Click to download full resolution via product page

Caption: DS-1040 inhibits TAFIa, enhancing fibrinolysis.



Click to download full resolution via product page

Caption: Workflow for in vivo evaluation of DS-1040.

### **Quantitative Data Summary**

The following table summarizes the in vitro inhibitory activity of DS-1040 and its selectivity.



| Parameter                               | Species | Value             | Reference |
|-----------------------------------------|---------|-------------------|-----------|
| IC50 for TAFIa                          | Human   | 5.92 nM           | [2]       |
| Rat                                     | 8.01 nM | [3]               |           |
| IC50 for<br>Carboxypeptidase N<br>(CPN) | Human   | 3.02 x 106 nmol/L | [2]       |

The data demonstrates that DS-1040 is a highly potent inhibitor of both human and rat TAFIa. [2][3] Importantly, its inhibitory activity against carboxypeptidase N (CPN), a structurally related enzyme, is significantly lower, indicating a high degree of selectivity.[2]

### Summary of Preclinical and Clinical Findings Preclinical Studies

In preclinical assessments, DS-1040 demonstrated robust fibrinolytic potential. In a rat model of microthrombosis induced by tissue factor, both intravenous and oral administration of DS-1040 resulted in a reduction of existing fibrin clots in the lungs.[2] This effect was accompanied by an increase in plasma D-dimer levels, a biomarker of fibrin degradation.[2] Furthermore, DS-1040 was shown to enhance the fibrinolytic activity of recombinant tissue-plasminogen activator (t-PA).[2] A key finding from these preclinical studies was that DS-1040 did not prolong tail bleeding time at therapeutically effective doses, suggesting a low risk of bleeding complications.[1][2]

### **Clinical Trials**

A first-in-human, single ascending dose study in healthy volunteers showed that intravenous DS-1040 was safe and well-tolerated.[1][4] The study demonstrated a dose- and time-dependent decrease in TAFIa activity and a corresponding reduction in clot lysis time.[1] Consistent with its mechanism of action, an increase in D-dimer levels was observed in some participants.[1] Importantly, no effects on coagulation parameters, platelet aggregation, or bleeding time were observed.[1][4]

In a Phase 1b study involving patients with acute pulmonary embolism, the addition of DS-1040 to standard anticoagulant therapy did not lead to an increase in bleeding events.[5] However, in



this study, DS-1040 did not significantly improve thrombus resolution or right ventricular dilation.[5] A Phase 1 study in Japanese patients with acute ischemic stroke undergoing thrombectomy also concluded that single intravenous doses of DS-1040 were safe and well-tolerated.[6]

## Detailed Experimental Protocols In Vitro TAFIa Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC50) of DS-1040 against human TAFIa.
- Materials: Recombinant human TAFIa, fluorogenic TAFIa substrate, DS-1040 tosylate, assay buffer, 96-well microplates, and a fluorescence plate reader.
- Protocol:
  - Prepare a dilution series of DS-1040 tosylate in the assay buffer.
  - In a 96-well plate, add a fixed concentration of human TAFIa to each well, followed by the various concentrations of DS-1040 or vehicle control.
  - Incubate the plate at 37°C for a predetermined period to allow for inhibitor binding.
  - Initiate the enzymatic reaction by adding the fluorogenic TAFIa substrate to each well.
  - Monitor the increase in fluorescence over time using a fluorescence plate reader.
  - Calculate the rate of reaction for each concentration of DS-1040.
  - Determine the percent inhibition relative to the vehicle control and plot against the logarithm of the DS-1040 concentration.
  - Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

### **Tissue Factor-Induced Rat Microthrombosis Model**

Objective: To assess the in vivo efficacy of DS-1040 in a rat model of microthrombosis.



- Materials: Male Sprague-Dawley rats, tissue factor, DS-1040 tosylate, vehicle control, anesthesia, and analytical equipment for D-dimer measurement and histological analysis.
- Protocol:
  - Anesthetize the rats according to approved institutional protocols.
  - Administer tissue factor intravenously to induce the formation of microthrombi in the lungs.
  - Divide the animals into treatment groups and administer either DS-1040 (intravenously or orally at various doses) or a vehicle control at a specified time post-thrombosis induction.
  - Collect blood samples at designated time points for the measurement of plasma D-dimer levels.
  - At the end of the study period, euthanize the animals and perfuse the lungs.
  - Harvest the lungs and fix them in formalin for histological analysis.
  - Embed the lung tissue in paraffin, section, and stain with hematoxylin and eosin (H&E) and/or specific stains for fibrin.
  - Quantify the extent of fibrin deposition in the lung sections using microscopy and image analysis software.
  - Compare the fibrin clot burden and plasma D-dimer levels between the DS-1040-treated groups and the vehicle control group.

### Conclusion

**DS-1040 tosylate** is a selective inhibitor of TAFIa that enhances the body's natural fibrinolytic process. Its well-defined mechanism of action, supported by robust preclinical and early-phase clinical data, positions it as a potential therapeutic agent for thromboembolic diseases. The favorable safety profile, particularly the lack of increased bleeding risk at therapeutic doses, is a significant advantage. Further clinical investigation is necessary to fully elucidate its therapeutic efficacy in various patient populations.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Fibrinolytic potential of DS-1040, a novel orally available inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa) PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. A first-in-human study of DS-1040, an inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor, in healthy subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of thrombin-activatable fibrinolysis inhibitor via DS-1040 to accelerate clot lysis in patients with acute pulmonary embolism: a randomized phase 1b study PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, Pharmacokinetics and Pharmacodynamics of DS-1040, in Combination with Thrombectomy, in Japanese Patients with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DS-1040 Tosylate: A Technical Deep Dive into its Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560596#ds-1040-tosylate-mechanism-of-action]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com